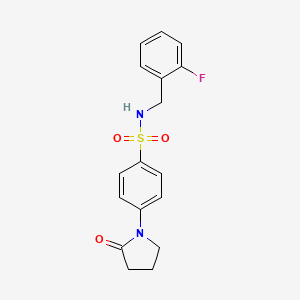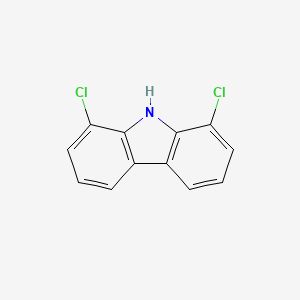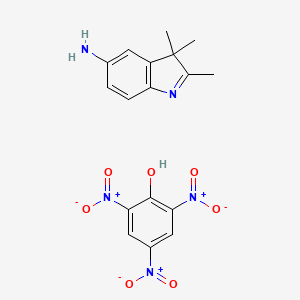![molecular formula C25H31ClN2O2 B5145785 N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as CBPP, and it has been found to have a range of interesting properties that make it useful in a variety of research applications.
Wirkmechanismus
The exact mechanism of action of CBPP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in pain and inflammation. Specifically, CBPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
CBPP has been found to have a range of interesting biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators in the body, which can help to reduce pain and inflammation. Additionally, CBPP has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
CBPP has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, CBPP has been found to be relatively stable, which makes it useful for long-term experiments. However, one limitation of CBPP is that it can be difficult to work with, as it is highly reactive and can be toxic in high doses.
Zukünftige Richtungen
There are several potential future directions for research on CBPP. One area of interest is the development of new CBPP derivatives that have improved properties, such as increased potency or reduced toxicity. Additionally, CBPP could be studied further to determine its potential applications in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, CBPP could be studied further to determine its potential use as a tool for studying pain and inflammation in animal models.
Synthesemethoden
The synthesis of CBPP is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzylamine with 4-phenylbutyric acid, which results in the formation of an amide intermediate. This intermediate is then reacted with piperidine to form the final product, CBPP.
Wissenschaftliche Forschungsanwendungen
CBPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful in a variety of research applications. For example, CBPP has been found to have potent analgesic and anti-inflammatory properties, which make it useful in the study of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-23-10-4-9-22(18-23)19-27-24(29)13-12-21-14-16-28(17-15-21)25(30)11-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-10,18,21H,5,8,11-17,19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPVRDDEFTVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)


![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)